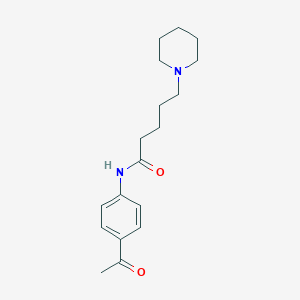![molecular formula C11H13N3O3 B14350964 N-[4-(carbamoylamino)phenyl]-3-oxobutanamide CAS No. 91332-53-5](/img/structure/B14350964.png)
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is an organic compound with a complex structure that includes a carbamoylamino group and a 3-oxobutanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(carbamoylamino)phenyl]-3-oxobutanamide can be achieved through several methods. One common approach involves the reaction of 4-aminobenzamide with ethyl acetoacetate under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(carbamoylamino)phenyl]acetamide
- N-[4-(carbamoylamino)phenyl]acetamide
- N-[4-(carbamoylamino)phenyl]propionamide
Uniqueness
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its 3-oxobutanamide moiety differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Propriétés
| 91332-53-5 | |
Formule moléculaire |
C11H13N3O3 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
N-[4-(carbamoylamino)phenyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)6-10(16)13-8-2-4-9(5-3-8)14-11(12)17/h2-5H,6H2,1H3,(H,13,16)(H3,12,14,17) |
Clé InChI |
IPGZWTDNPRVMOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Indole, 6-(1H-imidazol-2-yl)-2-[4-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14350900.png)

![2-[3-(4-Chlorophenyl)propyl]benzoic acid](/img/structure/B14350957.png)
